molecular formula C9H17NO2 B1176484 NodN protein CAS No. 144130-60-9

NodN protein

Cat. No.: B1176484
CAS No.: 144130-60-9
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Description

The NodN protein is a bacterial protein found in rhizobial species such as Mesorhizobium loti and Bradyrhizobium japonicum , playing a role in the symbiotic process that leads to nodule formation on legume roots . This protein is implicated in the production of Nod factors, which are essential signal molecules responsible for initiating root hair deformation and meristematic cell division in the host plant . While its precise mechanistic role is still under investigation, NodN contains a characteristic hot dog fold, a structural motif shared with proteins in the peroxisomal Hydratase-Dehydrogenase-Epimerase (HDE) family and the beta subunit of fatty acid synthases, suggesting a potential function in fatty acid or lipid metabolism relevant to the nodulation process . Our recombinant this compound is supplied as a highly pure, research-grade reagent, intended for use in biochemical assays, structural studies, and functional genomics research aimed at elucidating the molecular pathways of plant-microbe interactions. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

144130-60-9

Molecular Formula

C9H17NO2

Synonyms

NodN protein

Origin of Product

United States

Genetic Architecture and Transcriptional Regulation of the Nodn Gene

Genomic Location and Operonic Context of the nodN Gene

The genomic location and organization of nod genes, including nodN, vary among different rhizobial species. In fast-growing rhizobia, such as those belonging to the genus Rhizobium, nod genes are frequently situated on large symbiotic plasmids (Sym-plasmids) sapub.orgasm.org. In contrast, in slow-growing rhizobia like Bradyrhizobium and Azorhizobium, these genes are typically located on the chromosome, often clustered within regions known as symbiotic islands asm.orgnih.govplos.orgnih.gov.

The nodN gene is commonly found as part of larger operons containing other nod and nol genes. For instance, in Sinorhizobium meliloti and Ensifer species, a conserved gene order has been observed in a cluster that includes nodM, nolFG, nodN, nodD1ABCIJ, and other nod genes, suggesting that nodN is transcribed as part of a polycistronic mRNA from a promoter upstream of this cluster mdpi.com. This operonic arrangement facilitates the coordinated expression of genes involved in Nod factor biosynthesis and modification. In S. meliloti, the expression of the nodM-nolFGHI-nodN transcription unit is negatively affected by the repressor protein NolR apsnet.org.

However, the operonic context of nodN is not universally conserved across all rhizobia. In Rhizobium galegae, the nodN gene has been found in a genomic region separate from the core nodABCIJ and nodF genes, located on a cosmid clone (pRg10) alongside genes such as nodU, dctA, nifH, and nifQ-like genes oup.com. This indicates that while often part of a larger nod cluster, the specific genes co-transcribed with nodN can differ depending on the rhizobial species. Studies on S. meliloti mutants in nodM and nodN genes have shown delayed nodulation, and nodM is reported to be localized in symbiotic plasmids or islands, indirectly supporting a similar location for nodN embrapa.br.

Transcriptional Regulation of nodN Expression by NodD Protein and Flavonoid Inducers

The transcriptional regulation of nod genes, including nodN, is primarily mediated by the bacterial protein NodD in response to specific flavonoid molecules secreted by the host legume plant sapub.orgapsnet.orgpnas.orgnih.govapsnet.orgresearchgate.net. NodD is a member of the LysR-type transcriptional regulator (LTTR) family sapub.orgapsnet.orgpnas.org.

Flavonoids released into the rhizosphere by the host plant act as signal molecules that are detected by the rhizobial NodD protein nih.govapsnet.org. Upon binding to compatible flavonoids, NodD undergoes a conformational change that activates its function as a transcriptional regulator sapub.orgresearchgate.net. The activated NodD protein then binds to a specific cis-acting DNA sequence known as the "nod box," located in the promoter regions upstream of inducible nod genes sapub.orgapsnet.orgoup.compnas.orgapsnet.orgresearchgate.netuniversiteitleiden.nlnih.gov. This binding initiates the transcriptional activation of the downstream nod operons, leading to the synthesis of Nod factors, which are essential lipo-chito-oligosaccharide signals that trigger nodule organogenesis in the host plant sapub.orgapsnet.org.

The interaction between NodD, flavonoids, and the nod box is crucial for the host-specific nature of the symbiosis. Different rhizobial species and even strains within a species can possess multiple copies of nodD (e.g., S. meliloti has three, R. tropici has five), which may exhibit differential responses to various flavonoids or have distinct regulatory roles nih.govannualreviews.orgmdpi.com. NodD1 is often identified as the key regulator responsible for inducing Nod factor synthesis in response to flavonoids mdpi.com. The binding of NodD to the nod box can be enhanced in the presence of inducing flavonoids, and studies suggest that this interaction leads to changes in the DNA structure, such as bending, which facilitates transcription initiation universiteitleiden.nl.

While NodD and flavonoids provide positive regulation, the expression of nod genes is also subject to negative control in some rhizobia. For example, the NolR protein in S. meliloti acts as a repressor and negatively affects the expression of certain nod genes, including those in the nodM-nolFGHI-nodN transcription unit apsnet.orgpnas.orgnih.gov. This fine-tuning of nod gene expression through both positive and negative regulatory mechanisms is essential for optimal nodulation nih.gov.

Regulatory Elements and Promoters Governing nodN Transcription

Transcription of the nodN gene is governed by specific regulatory elements within its promoter region. The most prominent of these is the "nod box," a highly conserved cis-regulatory sequence found upstream of most inducible nod operons in rhizobia apsnet.orgoup.comresearchgate.netuniversiteitleiden.nlannualreviews.org.

The nod box serves as the primary binding site for the flavonoid-activated NodD protein sapub.orgapsnet.orgresearchgate.netuniversiteitleiden.nlnih.govannualreviews.org. It is typically located approximately 26-28 bases upstream of the transcriptional start site oup.comannualreviews.org. The nod box consensus sequence is about 47 base pairs in length and contains a highly conserved 25 base pair core oup.com. Structurally, it often features an imperfect inverted repeat, with the motif AT-N10-GAT in each half-site, which is critical for NodD binding sapub.org. NodD binds to the nod box as a tetramer, and this interaction can induce bending in the DNA sapub.orguniversiteitleiden.nl.

Detailed research, including studies involving individual nucleotide substitutions within the nod box, has aimed to elucidate the specific bases crucial for NodD binding and subsequent promoter activity universiteitleiden.nl. These studies have shown that certain mutations can decrease NodD binding and significantly reduce promoter activity, even when the NodD-dependent complex is still formed universiteitleiden.nl.

In addition to the NodD-dependent regulation, evidence suggests the involvement of other regulatory factors and elements. In Rhizobium leguminosarum bv. viciae, a NodD-independent complex has been observed to form with the nod box, indicating the presence of another protein that binds to this sequence universiteitleiden.nl. The function of this NodD-independent binding protein is not fully understood, but it may play a role as a transcriptional activator universiteitleiden.nl. Furthermore, the presence of NolR-binding sites in the promoter regions of some nod operons, such as the partial conservation in the nodM promoter which affects the nodM-nolFGHI-nodN transcription unit in S. meliloti, highlights the role of repressors in modulating nodN transcription apsnet.org.

Environmental Factors Influencing nodN Gene Expression

The expression of nod genes, and consequently the symbiotic interaction, is significantly influenced by various environmental factors in the soil and rhizosphere cabidigitallibrary.orgmdpi.comnih.gov. While direct studies specifically detailing the impact of every environmental factor on nodN expression are limited in the provided sources, the general effects on nod gene induction and nodulation are well-documented and implicitly apply to nodN as part of the nodulation machinery.

High temperatures and drought stress are major constraints on nodulation, affecting multiple stages of the symbiotic process, including limiting rhizobial survival and growth in the soil researchgate.net. Salinity can also negatively impact the induction of nod genes and nodulation cabidigitallibrary.orgarccjournals.com. Soil acidity (low pH) can disrupt the exchange of molecular signals between the plant and bacteria, including the secretion of flavonoids and Nod factors, leading to reduced nodulation cabidigitallibrary.orgnih.govarccjournals.com.

Nutrient availability is another critical environmental factor. For instance, the availability of phosphorus and potassium is crucial for optimal nodulation and biological nitrogen fixation, influencing root development, nodule function, and bacterial metabolic activities, which would include processes related to nod gene expression mdpi.com. Calcium concentration has also been shown to affect nodulation and nod gene expression cabidigitallibrary.orgarccjournals.com. Environmental stresses can also lead to genetic changes in rhizobia, such as plasmid deletions and genomic rearrangements, which could indirectly affect nodN expression by altering its genomic context or regulatory landscape cabidigitallibrary.orgresearchgate.net.

Comparative Genomics of nodN Gene Loci Across Diverse Rhizobia

Comparative genomics studies across diverse rhizobial species have revealed significant variability in the content, organization, and location of nod genes, including nodN nih.govnih.govpnas.orgmicrobiologyresearch.org. This variability reflects the evolutionary history of these symbiotic genes, which are often located on mobile genetic elements like symbiotic plasmids or chromosomal islands and are subject to horizontal gene transfer (HGT) nih.govnih.govpnas.orgmicrobiologyresearch.org.

As mentioned earlier, a key difference lies in the location of nod genes, being primarily plasmid-borne in fast-growing rhizobia and chromosomally located within symbiotic islands in slow-growing Bradyrhizobium and Azorhizobium asm.orgnih.govplos.orgnih.gov. These symbiotic islands are often characterized by a lower G+C content compared to the rest of the genome and contain numerous insertion sequences and transposases, contributing to their dynamic nature and promoting genomic rearrangements nih.govmicrobiologyresearch.org.

Comparative analyses of Sinorhizobium species have shown variations in the organization of nod gene clusters mdpi.comnih.gov. While a conserved order including nodM, nolFG, nodN, nodD1ABCIJ is found in some Ensifer species, exceptions exist, such as the rearrangement of nodD2 mdpi.com. Furthermore, the presence and integrity of nod genes can vary; for example, the annotated nodN gene was found to be fragmented in many S. medicae strains nih.gov.

Based on a review of the available scientific literature, it is not possible to generate an article on the "NodN protein" that adheres to the specific structure and content requested in the provided outline. The functions and molecular mechanisms detailed in the outline, particularly concerning direct enzymatic activity and the modification of the fatty acyl chain of Nodulation (Nod) factors, are not attributed to the this compound in the referenced research.

Scientific findings indicate that a gene and corresponding protein named NodN do exist and are considered common nodulation factors, often working in conjunction with the NodM protein. nih.gov Research on Rhizobium meliloti and Rhizobium leguminosarum shows that mutations in the nodN gene, similar to mutations in nodM, lead to a significant reduction in root hair deformation activity and delays in nodulation. nih.govnih.gov The primary role of this genetic locus is generally described as being involved in the efficient production of the Nod factor signal molecule. nih.govnih.gov

However, the specific biochemical function of NodN remains largely uncharacterized. The UniProt protein database entry for NodN from Rhizobium leguminosarum classifies it within the MaoC-like dehydratase superfamily based on sequence homology, but its function is listed as "Predicted" and is broadly stated as being "Involved in the production of the root hair deformation (HAD) factor." uniprot.org

Crucially, the role of modifying the fatty acyl chain of the Nod factor—a central point in the requested article outline—is consistently attributed to other nodulation proteins, specifically NodE and NodF. bibliotekanauki.plresearchgate.netnih.gov

Therefore, generating content for the following sections of the user's outline would be scientifically inaccurate and would require fabricating information that is not supported by the available research:

Molecular Mechanisms of Nodn Protein Function

Proposed Catalytic Mechanisms and Biochemical Pathways Involving NodN Protein:No specific catalytic mechanism for NodN has been proposed in the literature reviewed.

Due to this direct conflict between the requested article structure and the established scientific consensus, fulfilling the request would violate the core requirement for accuracy.

Biological Role of Nodn Protein in Rhizobial Host Plant Interactions

Contribution of NodN Protein to Host Specificity Determination

Host specificity in legume-rhizobia symbiosis is a tightly regulated process, with Nod factors acting as key determinants. The structure of the Nod factor, which can vary between rhizobial species and even strains, dictates its recognition by specific plant receptors. While the NodD protein, a transcriptional regulator activated by plant flavonoids, is crucial for initiating the transcription of nod genes, including those responsible for Nod factor synthesis and modification, other proteins like NodN contribute to the final structure of the Nod factor and thus influence host range. nih.govmdpi.comwikipedia.orgpnas.org

Research indicates that specific nod genes are major determinants of legume host specificity. mdpi.compnas.org These genes encode enzymes involved in diverse substitutions of the Nod factor core structure, such as acetylation, glycosylation, methylation, and sulfation. mdpi.comnih.gov These modifications lead to unique chemical structures that are recognized by specific receptors on the host plant. Studies on Rhizobium leguminosarum biovars have shown that genes like nodE can mediate host specificity by influencing the fatty acyl moieties of Nod factors. nih.gov While the provided search results primarily highlight the roles of NodD, NodABC, and NodE in host specificity and Nod factor structure, the inclusion of nodN in studies alongside nodM suggests its involvement in Nod factor production or modification, thereby potentially contributing to host specificity. microbiologyresearch.orgnih.govnih.gov For instance, experiments with Rhizobium leguminosarum mutants in nodM and nodN showed reduced root hair deformation activity and delayed nodulation, indicating their importance in early symbiotic signaling which is linked to host recognition. microbiologyresearch.orgnih.govnih.gov

Impact of this compound on Nodulation Factor Signaling and Elicitation of Host Responses

Nod factors are perceived by LysM receptor-like kinases (LysM-RLKs) in the host plant's root epidermal cells. wikipedia.orgportlandpress.commdpi.com This perception triggers a signal transduction cascade that leads to various early symbiotic responses, including root hair deformation, calcium oscillations in root hair cells, and the induction of symbiosis-specific gene expression. wikipedia.orgfrontiersin.org These responses are essential for successful infection and nodule development.

While the core Nod factor structure produced by nodABC genes is fundamental for inducing nodulation, modifications mediated by other nod genes, potentially including nodN, can influence the efficiency of Nod factor production or the production of specific Nod factor variants. nih.gov Studies on Rhizobium melilotinodM and nodN mutants demonstrated strongly reduced root hair deformation activity and delayed nodulation, suggesting that these genes, and thus potentially the this compound, are important for efficient Nod factor signaling and the subsequent elicitation of host responses like root hair deformation. nih.govnih.gov The restoration of root hair deformation activity in R. melilotinodM and nodN mutants by the corresponding genes from Rhizobium leguminosarum biovar viciae further supports a common function for these genes in Nod factor production or activity. nih.govnih.gov

Role of this compound in Infection Thread Formation and Nodule Organogenesis

Following the initial recognition and signaling, rhizobia typically enter the host plant through infection threads, which are tubular structures formed by the invagination of the host cell plasma membrane. portlandpress.comfrontiersin.orgmdpi.com Simultaneously, cortical cells in the root begin to divide, leading to the formation of nodule primordia, the initial stage of nodule organogenesis. frontiersin.orgmdpi.com Both infection thread formation and nodule organogenesis are tightly coordinated processes that require continuous molecular communication between the rhizobia and the host plant. frontiersin.orgmdpi.com

The formation and progression of infection threads involve the expression of early nodulin genes and are facilitated by transcription factor signaling in the root hair cell nucleus. mdpi.com Proteins like NIN (NODULE INCEPTION) are master regulators controlling various aspects of nodulation, including infection and nodule organogenesis. frontiersin.orgensa.ac.ukfrontiersin.org While the search results highlight the involvement of various plant and bacterial factors, including Nod factors, LysM-RLKs, and transcription factors like NIN and NSP2, in infection thread formation and nodule organogenesis, direct evidence specifically detailing the role of this compound in these processes is limited in the provided snippets. However, given that nodN mutants show delayed nodulation nih.govnih.gov, it is plausible that NodN's impact on Nod factor signaling or structure indirectly affects the efficiency of infection thread formation and the timely initiation of nodule organogenesis. The synchronized occurrence of infection and nodule organogenesis suggests a long-range transmission of symbiotic signals, which could be influenced by the quality or quantity of Nod factors produced, potentially impacted by NodN. mdpi.com

Protein Protein Interactions and Complex Formation Involving Nodn Protein

Identification of Bacterial Protein Partners Interacting with NodN Protein

The identification of bacterial protein partners that interact with this compound is key to understanding its role in rhizobial physiology and symbiosis. Research into nodulation (nod) genes in rhizobia has revealed a complex regulatory network involving various proteins. For instance, the NodD protein, a LysR-type transcriptional regulator, plays a central role in activating nod gene expression in response to plant-secreted flavonoids universiteitleiden.nlportlandpress.compnas.org. While NodD interacts with the nod box DNA sequence upstream of nod genes, studies have also indicated the existence of other nod-box-binding proteins and protein complexes involved in regulating nodulation gene expression universiteitleiden.nl. One such observation in Rhizobium leguminosarum bv. viciae revealed a NodD-independent complex formed with nod box sequences, suggesting the presence of another nod-box-binding protein whose function is not yet fully understood universiteitleiden.nl. This highlights the potential for NodN, or proteins functionally related to it within the nodulation pathway, to be part of multi-protein complexes involved in transcriptional regulation or other downstream processes.

Another class of rhizobial proteins involved in the symbiotic interaction are the nodulation outer proteins (Nops), which are secreted via a type III secretion system (T3SS) portlandpress.comnih.gov. These proteins can function as T3 effectors, translocated into the plant cell to manipulate host processes portlandpress.com. While NodN is not typically classified as a T3SS effector, the study of Nops like NopT and NopM demonstrates the complex protein interaction landscape within rhizobia and at the host-microbe interface elifesciences.orgnih.govnih.gov. NopT, for example, has been shown to interact physically with plant Nod Factor Receptors (NFR1 and NFR5) nih.gov. NopM, an E3 ubiquitin ligase, exhibits auto-ubiquitination activity and can interact with itself (NopM-NopM interactions) nih.gov. These examples from related nodulation-associated proteins suggest that NodN could potentially interact with other rhizobial proteins involved in nod factor synthesis or transport, regulatory pathways, or even proteins involved in the secretion systems, although specific this compound partners require direct experimental evidence.

Functional Implications of this compound Complex Formation within the Rhizobial Cell

The formation of protein complexes involving this compound is likely to have significant functional implications within the rhizobial cell, particularly concerning nodulation and the establishment of symbiosis. Protein complexes often serve to bring together components of a pathway, regulate protein activity, or provide structural integrity wikipedia.orgportlandpress.com.

Given NodN's involvement in nodulation, its interaction with other proteins could be crucial for the efficient synthesis, modification, or export of Nod factors, the key lipochito-oligosaccharide signals that trigger nodule development in legumes nih.govacs.orgportlandpress.com. Complex formation might ensure the proper localization of NodN within the cell, perhaps in proximity to other enzymes in the Nod factor synthesis pathway or components of the transport machinery.

Furthermore, protein-protein interactions can play a role in regulating the activity of individual proteins nih.gov. If NodN is part of a complex, its conformation or activity could be modulated by its binding partners. This could allow for fine-tuning of NodN function in response to environmental signals or the developmental stage of the symbiotic interaction.

While specific functional implications of NodN complex formation are still being elucidated, the general principles of protein complex function in bacteria suggest potential roles in:

Enzymatic channeling: Bringing sequential enzymes in the Nod factor synthesis pathway into close proximity.

Scaffolding: Providing a structural platform for the assembly of a functional unit involved in nodulation.

Regulation: Modulating NodN activity through conformational changes or post-translational modifications induced by binding partners.

Localization: Directing NodN to specific cellular compartments where its function is required.

Research into other rhizobial proteins involved in symbiosis, such as those in the T3SS or involved in surface polysaccharide production, underscores the importance of multi-protein assemblies for proper function portlandpress.comnih.gov. The formation of pili containing NopB, for instance, highlights how proteins can assemble into larger structures essential for the interaction with the host plant nih.gov. Similarly, NodN complex formation could be vital for its specific role in the nodulation process.

Methodologies for Characterizing this compound-Protein Interactions (e.g., yeast two-hybrid, co-immunoprecipitation, mass spectrometry-based interactomics)

Characterizing protein-protein interactions involving this compound requires the application of various biochemical and genetic methodologies. Several established techniques are widely used to identify and validate protein interactions patsnap.comresearchgate.net.

Yeast Two-Hybrid (Y2H) System: This is a classical genetic method used to detect binary protein interactions patsnap.comresearchgate.net. It relies on reconstituting a functional transcription factor in yeast when a "bait" protein (fused to a DNA-binding domain) interacts with a "prey" protein (fused to a transcriptional activation domain) patsnap.comnih.gov. This interaction activates a reporter gene, indicating a positive interaction patsnap.comnih.gov. Y2H is particularly useful for screening large libraries of potential interacting partners patsnap.comresearchgate.net. While powerful for initial screening, it is an in vivo system in a heterologous host (yeast), which may not always reflect interactions occurring in the native rhizobial environment researchgate.net.

Co-Immunoprecipitation (Co-IP): This biochemical technique is used to detect and isolate protein complexes from cell lysates patsnap.comcreative-proteomics.com. An antibody specific to a target protein (the bait, e.g., NodN) is used to precipitate the bait and any interacting partners patsnap.comnih.gov. The precipitated proteins can then be analyzed by techniques like Western blotting or mass spectrometry to identify the interacting partners patsnap.comcreative-proteomics.com. Co-IP is valuable for validating interactions in their native cellular context patsnap.com. However, it can sometimes lead to the pull-down of non-specific proteins patsnap.com.

Mass Spectrometry-Based Interactomics: Mass spectrometry (MS) is a powerful tool for identifying proteins within a complex patsnap.comcreative-proteomics.com. When coupled with techniques like Co-IP or affinity purification (AP-MS), it becomes a robust method for interactome mapping researchgate.netnih.gov. In AP-MS, a tagged protein (e.g., tagged NodN) is purified from cell lysate, and co-purified proteins are identified by MS researchgate.netnih.gov. Cross-linking mass spectrometry (XL-MS) can also be used to study protein interactions by covalently bonding proximal amino acids in interacting proteins before digestion and MS analysis, providing insights into interaction interfaces patsnap.com. MS-based approaches can provide high-throughput identification of protein partners and are increasingly used for mapping whole interactomes researchgate.netnih.gov.

Other methods for studying protein interactions that could potentially be applied to NodN include:

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): Techniques for studying interactions in live cells by measuring energy transfer between fluorescent or luminescent tags on interacting proteins patsnap.comresearchgate.net.

Bimolecular Fluorescence Complementation (BiFC): A method where interacting proteins bring together fragments of a fluorescent protein, reconstituting fluorescence researchgate.net.

Protein Microarrays: High-throughput platforms where a large number of proteins are immobilized on a surface and screened for interactions with a bait protein nih.gov.

The choice of methodology depends on the specific research question and the availability of tools and resources. Often, a combination of approaches is used to identify and validate protein-protein interactions, providing a more comprehensive understanding of protein complex formation.

Structural Insights into Nodn Protein Function

Domain Organization and Predicted Motifs of NodN Protein

Databases and computational tools are frequently employed to identify potential domains and motifs within a protein sequence. These methods rely on comparing the query sequence against known domain families and motif patterns. nih.gov The identification of conserved motifs can highlight regions of the this compound that are likely to be important for its structure or interaction with other molecules. For instance, conserved cysteine residues can be indicative of disulfide bond formation, which plays a significant role in stabilizing protein structures. embl.deportlandpress.com Similarly, the presence of specific amino acid patterns can suggest potential binding sites for ligands or other proteins. embl.defrontiersin.org

Active Site Architecture and Catalytic Residues Implicated in this compound Activity

The active site of an enzyme is the specific region where substrate binding and catalysis occur. Its architecture, defined by the precise arrangement of amino acid residues, is critical for its function. Within the active site, certain residues, known as catalytic residues, directly participate in the chemical reaction. biorxiv.org These residues often possess functional groups that can act as acids, bases, or nucleophiles, facilitating the conversion of substrate to product. biorxiv.org

Identifying the catalytic residues and understanding their spatial arrangement within the active site provides a detailed picture of the enzymatic mechanism. Studies involving site-directed mutagenesis, where specific amino acids are altered, can help confirm the role of predicted catalytic residues by observing the effect on protein activity. acs.org The active site often resides within a cleft or pocket in the protein structure, providing a specific environment for substrate binding and catalysis. annualreviews.orgnih.gov The precise positioning of catalytic residues within this architecture ensures efficient interaction with the substrate and stabilization of transition states. biorxiv.org

Oligomeric State and its Relevance to this compound Function

Many proteins function not as single polypeptide chains but as assemblies of multiple subunits, forming oligomers. The oligomeric state refers to the number and arrangement of these subunits. Proteins can exist as homooligomers, composed of identical subunits, or heterooligomers, formed by different subunits. mdpi.comresearchgate.net The oligomeric state can significantly influence protein stability, activity, and regulation. researchgate.netnih.gov

The formation of oligomers can create new functional sites at the interface between subunits or lead to cooperative binding of ligands, where the binding of one molecule affects the affinity for subsequent molecules. mdpi.com Changes in oligomeric state can also serve as a regulatory mechanism, altering protein activity in response to cellular signals. frontiersin.org Determining the oligomeric state of this compound is therefore essential for understanding its functional mechanisms and how its activity might be regulated. Experimental techniques such as analytical ultracentrifugation, native gel electrophoresis, and structural methods like X-ray crystallography or cryo-electron microscopy can be used to determine the oligomeric state of a protein. mdpi.comresearchgate.net

Ligand Binding Sites and Specificity in this compound

Proteins often exert their functions by binding to specific molecules, known as ligands. These ligands can include substrates, cofactors, inhibitors, or regulatory molecules. The regions on the protein where ligands bind are called ligand binding sites. The specificity of this binding, meaning the ability of the protein to preferentially bind one ligand over others, is crucial for accurate cellular processes. pnas.org

Ligand binding sites are typically located in pockets or grooves on the protein surface and are lined with amino acid residues that can interact with the ligand through various forces, including hydrogen bonds, ionic interactions, and van der Waals forces. mdpi.complos.orgresearchgate.net The shape and chemical properties of the binding site, as well as the arrangement of the interacting residues, determine the specificity and affinity of the protein for its ligand. mdpi.complos.org Identifying the ligand binding sites in this compound and the residues involved provides insights into the molecules it interacts with and how these interactions might modulate its function. Computational methods and experimental techniques such as structural determination of protein-ligand complexes and binding assays are used to characterize ligand binding sites. plos.orgacs.orgnih.gov

Conformational Dynamics and Allosteric Regulation of this compound Activity

Proteins are not rigid structures but are constantly undergoing conformational fluctuations, ranging from small-scale atomic vibrations to larger-scale domain movements. These conformational dynamics are often essential for protein function, including ligand binding, catalysis, and interactions with other molecules. acs.orgnih.gov Allosteric regulation is a mechanism where the binding of a ligand at one site on the protein (the allosteric site) affects the protein's activity at a different site (the active site). acs.orgnih.govresearchgate.net This regulation is often mediated by changes in protein conformation and dynamics that are transmitted through the protein structure. acs.orgnih.govresearchgate.netucsf.edufrontiersin.org

Evolutionary Dynamics and Phylogenetics of Nodn Protein

Evolutionary Conservation and Divergence of NodN Protein Orthologs Across Rhizobial Species

The this compound, as part of the broader Nod factor synthesis and transport machinery, exhibits varied patterns of conservation and divergence across different rhizobial species. Orthologs of NodN are found in numerous rhizobial genera, including Rhizobium, Sinorhizobium (now Ensifer), Mesorhizobium, and Bradyrhizobium. The degree of sequence identity among these orthologs can vary, reflecting both the evolutionary distance between the host bacteria and the specific selective pressures exerted by their respective legume hosts. proteopedia.org

Generally, proteins essential for core functions display high levels of conservation. proteopedia.orgresearchgate.net For Nod proteins, the common nodulation genes (nodABC) that synthesize the core lipo-chitooligosaccharide structure of the Nod factor are highly conserved across most rhizobia, suggesting a monophyletic origin. researchgate.net Host-specific nodulation genes, which are involved in decorating this core structure and thus determining host range, tend to show more divergence. nih.govresearchgate.net NodN, often found in an operon with nodI and nodJ, is involved in the secretion of the Nod factor. nih.gov While the nodIJ genes are considered crucial for this secretion process, their presence and sequence can diverge. For instance, studies on Rhizobium galegae have shown that its NodI and NodJ proteins share high sequence identity (74%) with those in Rhizobium leguminosarum bv. viciae, indicating a degree of conservation among certain lineages. oup.com

However, significant divergence is also evident. The evolutionary history of nodIJ suggests they originated from a gene duplication event in β-proteobacteria and were later transferred to α-proteobacteria. nih.gov This origin and subsequent transfer would have provided ample opportunity for divergence as the genes adapted to new genomic backgrounds and symbiotic partnerships. The divergence in symbiotic traits, driven by different environmental gradients, has been observed in Sinorhizobium populations, which could extend to the proteins they encode. biorxiv.org This divergence is a reflection of the dynamic evolutionary pressures that shape the rhizobia-legume interaction. slu.se

Table 1: Presence and General Conservation of nodN and Associated Genes in Selected Rhizobial Genera

Genus Presence of nodN (as part of nodIJN operon) General Conservation Level Key References
Rhizobium Commonly present High within species and some biovars, divergent between others. oup.comfrontiersin.org
Sinorhizobium (Ensifer) Present in many species like S. meliloti Relatively conserved, but with variations linked to host specificity. biorxiv.orgfrontiersin.org
Bradyrhizobium Present in many strains, but absent in some that use a Nod-factor-independent mechanism. Shows significant divergence and is often located on symbiotic islands. nih.govnih.gov
Mesorhizobium Present in various species. Part of a symbiosis island that can be horizontally transferred. nih.govmicrobiologyresearch.org

Phylogenetic Analysis of nodN Genes Across Rhizobial Clades and Symbiotic Lineages

Phylogenetic analyses of nodulation genes, including nodN and its operon partners nodI and nodJ, consistently reveal an evolutionary history that is distinct from that of the core housekeeping genes of the rhizobia. microbiologyresearch.orgrhizobia.nzresearchgate.net While phylogenies based on 16S rRNA or other chromosomal markers group rhizobia according to their taxonomic classification, phylogenies of symbiotic genes like nodC or nodA often group strains by their host legume, irrespective of their bacterial species. microbiologyresearch.orgmedigraphic.commdpi.com This incongruence is a hallmark of horizontal gene transfer. rhizobia.nz

Studies have shown that symbiotic genes of rhizobia that nodulate the same host, such as the common bean (Phaseolus vulgaris), are closely related even if the bacteria belong to different genera like Rhizobium and Sinorhizobium. microbiologyresearch.orgresearchgate.net This indicates that the symbiotic capabilities have been transferred across established species boundaries. The nod genes, including nodN, are frequently located on mobile genetic elements like symbiosis plasmids (pSym) or symbiosis islands. frontiersin.orgmdpi.com For example, in Rhizobium favelukesii, all the necessary nodulation and nitrogen-fixation genes are located on a large symbiosis plasmid. frontiersin.org

A detailed phylogenetic analysis of the nodIJ genes suggests they originated in β-proteobacteria before being transferred to α-proteobacteria. nih.gov This ancient transfer event set the stage for the subsequent diversification of these genes within different rhizobial lineages. Within a genus like Bradyrhizobium, the presence and type of nod genes can vary significantly. Phylogenetic studies show that nod genes, likely including nodN, were acquired simultaneously with other symbiotic genes, such as those for the Type III Secretion System (T3SS), and have since been inherited vertically or transferred horizontally. nih.gov The phylogeny of the nodC gene in Rhizobium resolves into distinct clades that are consistent with different symbiotic plasmids, further highlighting the modular evolution of these symbiotic determinants. frontiersin.org

Co-evolutionary Aspects of this compound with Host Plant Recognition Systems

The rhizobium-legume symbiosis is a finely tuned molecular dialogue, and the components of this dialogue are subject to co-evolution, where an evolutionary change in one partner drives a reciprocal change in the other. tandfonline.comannualreviews.orgnih.gov While the Nod factor itself is the primary signal molecule, the machinery that produces and secretes it, including NodN, is indirectly involved in this co-evolutionary process.

The specificity of the interaction is largely determined by the specific chemical decorations on the Nod factor, which are recognized by corresponding receptor kinases in the host plant. nih.govfrontiersin.orgmdpi.com The genes responsible for these decorations (hsn or host-specific nod genes) are under strong selective pressure to match the host's recognition system. researchgate.net The evolution of these host-specific genes in the bacterium is tightly linked to the evolution of the plant's receptor genes.

While NodN is part of the more conserved secretion system, its evolution is not entirely independent of the host. The efficiency and regulation of Nod factor secretion can influence the outcome of the symbiosis. Co-evolution can occur through several mechanisms:

Selection for Optimal Signaling : Host plants may exert selective pressure for an optimal concentration and timing of Nod factor delivery. This could lead to subtle co-adaptive changes in the secretion machinery, including NodN, to fine-tune the signaling process for a particular host.

Arms Race Dynamics : In some contexts, the interaction can resemble a molecular arms race. tandfonline.comannualreviews.org If a host plant evolves to restrict nodulation by certain rhizobia, there is strong selective pressure on the bacteria to overcome this restriction, which could involve modifications to any part of the Nod factor synthesis and secretion pathway.

Coupled Evolution with Other Symbiotic Genes : The nod genes are often part of a co-adapted gene complex on a symbiosis island or plasmid. nih.govnih.gov The evolution of nodN is therefore linked to the evolution of the other genes in this module. As the entire module is selected for its ability to successfully establish symbiosis with a particular host, all its components, including nodN, are part of the co-evolutionary dynamic.

The evolution of key innovations in herbivores to overcome plant chemical defenses, followed by adaptive radiation, provides a parallel example of this type of co-evolutionary process. pnas.orgoup.com Similarly, the acquisition and refinement of the Nod factor signaling system, including its secretion via the NodIJN complex, represents a key innovation that has allowed rhizobia to radiate across a vast diversity of legume hosts.

Advanced Methodological Approaches for Nodn Protein Research

Genetic Manipulation Techniques for nodN Gene Mutagenesis and Overexpression

The functional analysis of the nodN gene has been greatly facilitated by a variety of genetic manipulation techniques. These methods allow for the targeted modification of the gene to study the effects of its absence or to increase its expression to observe resultant phenotypes.

Gene Mutagenesis: Creating specific mutations in the nodN gene is crucial for understanding the function of the NodN protein. Techniques such as site-directed mutagenesis are employed to introduce precise changes, including point mutations, insertions, or deletions, into the DNA sequence. wikipedia.org This allows researchers to investigate the roles of specific amino acid residues in NodN's activity. Another powerful technique is homologous recombination, where a mutated version of the nodN gene is introduced into the host rhizobial cell, replacing the wild-type gene. wikipedia.org More recently, advanced genome editing tools like CRISPR/Cas9 have provided an even more efficient and precise way to create targeted mutations or gene knockouts. wikipedia.org These targeted mutagenesis approaches are instrumental in elucidating the structure-function relationships of the this compound.

Gene Overexpression: To study the effects of increased levels of the this compound, overexpression systems are utilized. This typically involves cloning the nodN gene into an expression vector, which is then introduced into a suitable host organism, often Escherichia coli for initial protein production studies or the native rhizobial strain to observe in vivo effects. youtube.com These vectors often contain strong, inducible promoters that allow for controlled, high-level expression of the nodN gene. youtube.com Overexpression can help in purifying large quantities of the this compound for structural and biochemical studies and can also reveal novel functions or regulatory roles that might not be apparent at normal expression levels. youtube.com

TechniqueApplication for nodN ResearchKey Advantages
Site-Directed Mutagenesis Investigating the function of specific amino acid residues in NodN.High precision in introducing specific mutations. wikipedia.org
Homologous Recombination Creating nodN knockout mutants to study loss-of-function phenotypes.Stable and heritable gene replacement. wikipedia.org
CRISPR/Cas9 Efficient and targeted inactivation or modification of the nodN gene.High efficiency, specificity, and versatility. wikipedia.org
Gene Overexpression Production of large quantities of this compound for purification and functional assays; studying the effects of elevated NodN levels in vivo.Allows for detailed biochemical and structural analysis; can reveal novel functions. youtube.com

Transcriptomic and Proteomic Analyses of this compound Expression and Regulation

Understanding when and to what extent the nodN gene is expressed, and how the this compound is regulated, is fundamental to comprehending its role in symbiosis. Transcriptomic and proteomic approaches provide a global view of these processes.

Transcriptomic Analysis: Techniques like RNA sequencing (RNA-seq) and DNA microarrays are used to quantify the expression levels of the nodN gene under various conditions, such as in the presence or absence of plant-derived signaling molecules like flavonoids. nih.govnih.gov These studies have been crucial in demonstrating that the expression of many nod genes, likely including nodN, is induced by flavonoids recognized by the NodD protein. nih.govmdpi.com Transcriptomic analyses can compare gene expression in wild-type rhizobia versus nodN mutant strains to identify genes that are regulated by NodN, providing insights into its downstream effects. nih.gov

Proteomic Analysis: Proteomics allows for the direct study of the this compound itself, as well as the broader protein landscape of the cell in response to NodN activity. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a primary tool for identifying and quantifying proteins. nih.govnih.gov This can be used to confirm the presence and abundance of the this compound in bacterial cells or in the symbiosome. bohrium.com Comparative proteomic studies, analyzing protein profiles of wild-type and nodN mutant strains, can reveal changes in the abundance of other proteins, suggesting functional links and regulatory networks involving NodN. nih.gov

ApproachMethodologyApplication in NodN Research
Transcriptomics RNA-seq, DNA microarraysQuantifying nodN gene expression in response to inducers (e.g., flavonoids); identifying genes regulated by NodN. nih.govnih.govmdpi.com
Proteomics HPLC-MS/MSDetecting and quantifying the this compound; identifying proteins whose expression is altered in the absence of NodN. nih.govnih.govbohrium.com

Spectroscopic and Biophysical Techniques for Studying this compound Function and Interactions

A variety of sophisticated spectroscopic and biophysical techniques are employed to probe the structure, function, and molecular interactions of the this compound at an atomic and molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of proteins in solution. wikipedia.orgfu-berlin.de By isotopically labeling the this compound with ¹⁵N and ¹³C, multidimensional NMR experiments can be performed to assign the resonances of individual atoms and calculate the protein's structure. conductscience.comduke.edu NMR can also be used to study the dynamics of the this compound and to map the binding sites of interacting molecules, such as other proteins or small molecule ligands. wikipedia.org

Fluorescence Spectroscopy: This sensitive technique is used to study the interactions of the this compound with other molecules. researchgate.net Changes in the intrinsic fluorescence of tryptophan and tyrosine residues in NodN upon binding to a partner can provide information about the binding affinity and stoichiometry of the interaction. researchgate.net Fluorescence anisotropy and Förster Resonance Energy Transfer (FRET) are other fluorescence-based methods that can be used to measure binding events and conformational changes in real-time. researchgate.netjove.comnih.gov

Mass Spectrometry (MS): In addition to its use in proteomics, mass spectrometry is a versatile tool for structural and interaction analysis. wikipedia.org "Top-down" mass spectrometry can be used to determine the precise molecular weight of the intact this compound, confirming its identity and identifying any post-translational modifications. ahajournals.org Chemical cross-linking coupled with mass spectrometry can identify amino acid residues that are in close proximity, providing information about the protein's three-dimensional structure and its interaction interfaces with other proteins. nih.gov

TechniquePrincipleApplication for NodN Research
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Determining the 3D structure and dynamics of NodN in solution; mapping interaction surfaces. wikipedia.orgfu-berlin.deconductscience.comduke.edu
Fluorescence Spectroscopy Measures the emission of light from fluorescent molecules.Studying NodN's interactions with other proteins or ligands; measuring binding affinities. researchgate.netjove.comnih.govresearchgate.net
Mass Spectrometry Measures the mass-to-charge ratio of ions.Confirming the identity and post-translational modifications of NodN; identifying interaction partners and mapping interaction sites. wikipedia.orgahajournals.orgnih.gov

Advanced Microscopy Techniques for Subcellular Localization of this compound and its Products

Determining the precise location of the this compound and its potential products within the bacterial cell and the host plant cell is crucial for understanding its function. Advanced microscopy techniques provide the necessary resolution to visualize these subcellular localizations.

Fluorescently tagging the this compound, for example with Green Fluorescent Protein (GFP), allows for its visualization in living cells using fluorescence microscopy. jove.com This can reveal whether NodN is localized to the cytoplasm, the cell membrane, or is secreted from the bacterium. Super-resolution microscopy techniques can provide even greater detail, overcoming the diffraction limit of light to pinpoint the location of NodN with higher precision.

For even higher resolution, immunoelectron microscopy can be employed. This technique uses antibodies that specifically recognize the this compound, which are then labeled with electron-dense particles (like gold nanoparticles). nih.gov These labeled antibodies can then be visualized using an electron microscope, revealing the precise location of the this compound within the ultrastructure of the cell.

TechniquePrincipleApplication for NodN Research
Fluorescence Microscopy Visualization of fluorescently labeled molecules.Determining the subcellular localization of a GFP-tagged this compound in bacterial and plant cells. jove.com
Immunoelectron Microscopy Use of antibody-gold conjugates to detect proteins at the ultrastructural level.High-resolution localization of the this compound within cellular compartments. nih.gov

Computational Modeling and Bioinformatics for this compound Functional Prediction, Interaction Analysis, and Evolutionary Analysis

Computational and bioinformatic approaches are indispensable for analyzing the large datasets generated by modern experimental techniques and for making predictions about the this compound's function and evolution.

Functional Prediction: The amino acid sequence of the this compound can be compared to sequences of proteins with known functions using bioinformatics tools like BLAST. nih.gov This can provide initial hypotheses about NodN's molecular function. More advanced machine learning and deep learning models can predict protein function from sequence and structural information with increasing accuracy. nih.govnih.govucla.edu

Interaction Analysis: Computational methods can predict potential interaction partners of the this compound. This can be based on a variety of data, including co-expression patterns, protein co-evolution, and structural modeling of protein-protein docking. nih.gov These predictions can then guide experimental validation using techniques like fluorescence spectroscopy or mass spectrometry.

Evolutionary Analysis: By comparing the nodN gene and this compound sequences from different rhizobial species, phylogenetic trees can be constructed to understand the evolutionary history of the protein. nih.gov The analysis of multiple sequence alignments can identify conserved regions that are likely important for NodN's function, as well as regions that have diverged, potentially contributing to host specificity. oup.com

ApproachMethodologyApplication in NodN Research
Functional Prediction Sequence homology searches (e.g., BLAST), machine learning models.Predicting the molecular function of NodN based on its amino acid sequence and predicted structure. nih.govnih.govnih.govucla.edu
Interaction Analysis Co-expression analysis, protein docking simulations.Predicting potential protein-protein interaction partners of NodN. nih.gov
Evolutionary Analysis Phylogenetic analysis, multiple sequence alignments.Understanding the evolutionary relationships of NodN and identifying functionally important conserved residues. nih.govoup.com

Future Research Directions and Unanswered Questions in Nodn Protein Biology

Elucidation of Novel Regulatory Mechanisms Governing NodN Protein Activity

The expression of nodulation genes is a tightly controlled process, primarily initiated by flavonoid compounds released from the host plant's roots. These flavonoids are recognized by the bacterial NodD protein, a transcriptional activator that binds to conserved nod box sequences in the promoters of nod operons, thereby initiating their transcription. portlandpress.compnas.orgnih.gov While this positive regulation by NodD is a central theme, other regulatory layers, including negative regulation, are also critical for a successful symbiotic relationship. pnas.org For instance, the NolR protein acts as a repressor for several nod and symbiosis-related genes. pnas.org

However, specific regulatory mechanisms that directly govern the activity of the this compound post-transcriptionally remain to be discovered. Research is needed to investigate potential allosteric regulation, feedback inhibition by downstream metabolites of the Nod factor biosynthesis pathway, or post-translational modifications that might fine-tune NodN activity. Identifying these mechanisms is crucial for a complete understanding of how the production of Nod factors is precisely modulated.

Comprehensive Mapping of the this compound Interactome and its Dynamic Changes

The functional context of a protein is largely defined by its interactions with other proteins. While NodN is known to be part of the broader nodulation protein complex, a detailed map of its direct and transient protein-protein interactions is currently lacking. Modern proteomics techniques, such as affinity purification-mass spectrometry (AP-MS) and proximity-labeling methods like BioID, offer powerful tools to identify interacting partners in vivo. nih.govacs.org

A comprehensive interactome study of NodN could reveal its direct binding partners within the Nod factor synthesis machinery, as well as potential interactions with regulatory proteins or other cellular components. Understanding how this interactome changes in response to different environmental cues or at different stages of the symbiotic interaction would provide invaluable insights into the dynamic regulation and function of NodN.

Structural Elucidation of this compound in Complex with Natural Substrates or Inhibitors

The three-dimensional structure of a protein is fundamental to its function. wou.eduwikipedia.org According to the National Center for Biotechnology Information (NCBI), the this compound contains a conserved "hot dog" fold, which is characteristic of certain enzymes involved in fatty acid metabolism. nih.gov A predicted structure for a NodN-like hydratase from Mycobacterium tuberculosis is available, suggesting a dimeric form. researchgate.net Furthermore, the AlphaFold Protein Structure Database provides a predicted model for the this compound from Citromicrobium sp.. ebi.ac.uk

However, experimentally determined crystal structures of NodN, particularly in complex with its natural substrates or potential inhibitors, are essential for a definitive understanding of its catalytic mechanism. Such structural data would illuminate the active site, reveal the molecular basis of substrate recognition, and provide a template for the rational design of specific inhibitors for functional studies. Hydrogen bond networks, for example, are critical for stabilizing protein structures and are often involved in ligand binding and catalysis. uni-bayreuth.de

Exploring the Potential Role of this compound in Non-Symbiotic Contexts

While NodN is primarily associated with symbiotic nitrogen fixation, the possibility of its involvement in other cellular processes cannot be discounted. Many symbiotic genes in rhizobia are located on symbiotic plasmids, which can be transferred between bacterial species. nih.gov However, the presence of a core genome of "nonsymbiotic genes" is crucial for establishing an effective symbiosis. nih.gov

Future research should investigate whether NodN, or its homologs, plays a role in the general metabolism or stress response of rhizobia outside the context of nodulation. This could involve examining the expression of the nodN gene under various non-symbiotic conditions and assessing the phenotype of a nodN mutant in different growth environments. It is known that some free-living bacteria can fix nitrogen non-symbiotically, and exploring any potential role of NodN in these processes could be a fruitful area of investigation. byjus.comwikipedia.org

Systems Biology Approaches to Integrate this compound Function within Rhizobial Metabolism and Symbiosis

To fully appreciate the role of NodN, it is necessary to move beyond a reductionist approach and integrate our knowledge into a systems-level understanding of rhizobial biology. Systems biology approaches, which combine experimental data with computational modeling, can help to elucidate how NodN function is embedded within the broader metabolic and regulatory networks of the bacterium. oup.com

By integrating transcriptomic, proteomic, and metabolomic data from wild-type and nodN mutant strains, it may be possible to construct a predictive model of the Nod factor biosynthesis pathway and its connections to central metabolism. This would not only provide a more holistic view of NodN's role but could also identify potential bottlenecks and control points in the pathway, offering new targets for biotechnological manipulation to enhance symbiotic nitrogen fixation.

Q & A

Q. How can researchers determine the structural characteristics of NodN protein?

To determine NodN's structure, use a combination of X-ray crystallography (for high-resolution atomic details) and nuclear magnetic resonance (NMR) spectroscopy (for dynamic interactions in solution). For large complexes, employ cryo-electron microscopy (Cryo-EM). Validate structural predictions using computational tools like AlphaFold2 and cross-reference with databases such as UniProt or the Protein Data Bank (PDB). Ensure experimental conditions (pH, temperature) mimic physiological states to avoid artifacts .

Q. What experimental approaches are used to annotate NodN's functional domains?

Use bioinformatics tools like InterPro or Pfam to predict conserved domains based on sequence homology. Validate predictions via site-directed mutagenesis followed by functional assays (e.g., enzymatic activity measurements). For wet-lab validation, employ deletion constructs in model systems (e.g., E. coli or yeast) and analyze phenotypic changes. Always cross-check results with structural data (e.g., crystallography) to confirm domain boundaries .

Q. How can researchers confirm NodN's subcellular localization?

Use fluorescence tagging (e.g., GFP fusion proteins) in live-cell imaging or immunoelectron microscopy for higher resolution. For dynamic localization studies, apply subcellular fractionation followed by Western blotting. Cross-validate findings with databases like the Human Protein Atlas or UniProt annotations .

Advanced Research Questions

Q. How should conflicting data on NodN's enzymatic activity be resolved?

First, compare experimental parameters (e.g., substrate concentration, pH, cofactors) across studies. Perform kinetic assays under standardized conditions and validate with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. spectrophotometric assays for catalytic rates). Use mass spectrometry to rule out post-translational modifications (PTMs) affecting activity. Publish negative results to clarify discrepancies .

Q. What strategies are recommended for cross-species functional studies of NodN?

Address evolutionary divergence by combining phylogenetic analysis (e.g., using Clustal Omega for sequence alignment) with functional complementation assays in knockout models (e.g., Arabidopsis for plant homologs). Use RNAi or CRISPR-Cas9 to silence endogenous proteins in host organisms. Validate cross-species functionality via heterologous expression paired with phenotype rescue experiments .

Q. How can researchers design robust experiments to study NodN's role in signaling pathways?

Employ systems biology approaches:

  • Use co-immunoprecipitation (Co-IP) or yeast two-hybrid (Y2H) screens to identify interacting partners.
  • Map pathways via phosphoproteomics or RNA-seq to track downstream effects of NodN modulation.
  • Validate findings with knockout/knockdown models and rescue experiments. Ensure statistical rigor by calculating effect sizes and power analysis during experimental design .

Methodological Challenges & Best Practices

Q. What statistical frameworks are appropriate for analyzing NodN-related omics data?

For proteomics or transcriptomics datasets, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg method) to account for multiple comparisons. Use principal component analysis (PCA) to reduce dimensionality in large datasets. For time-series data, employ mixed-effects models to handle biological variability. Always deposit raw data in repositories like PRIDE or GEO to ensure reproducibility .

Q. How should researchers address low sequence homology when annotating NodN in non-model organisms?

Combine ab initio modeling (e.g., Rosetta) with threading algorithms (e.g., I-TASSER) to predict structure-function relationships. Validate predictions using functional metagenomics (e.g., screening environmental DNA libraries for activity). Cross-reference with phylogenetic profiles to infer conserved functional motifs .

Q. What are the best practices for integrating NodN data across multi-omics studies?

Use platforms like Cytoscape for network analysis or OmicsBox for functional enrichment. Harmonize data formats using ISA-Tab standards. For meta-analyses, apply machine learning (e.g., random forests) to identify cross-omics biomarkers. Always annotate metadata rigorously, including experimental conditions and batch effects .

Ethical & Reporting Standards

Q. How should gene/protein nomenclature be standardized in NodN research?

Follow guidelines from the HUGO Gene Nomenclature Committee (HGNC) for human studies and species-specific databases (e.g., The Jackson Laboratory for mice). Use uppercase symbols for proteins (NODN) and italicized symbols for genes (NodN in rodents, NODN in humans). Deposit novel sequences in GenBank or UniProt and cite accession numbers in publications .

Q. What ethical considerations apply to studies involving NodN in animal models?

Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) and include approval IDs in methods sections. For transgenic models, validate genetic backgrounds via whole-genome sequencing to rule off-target effects. Report negative outcomes to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.